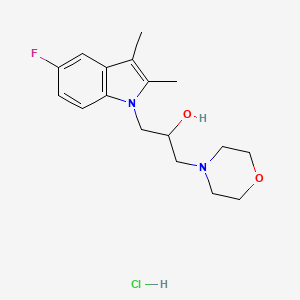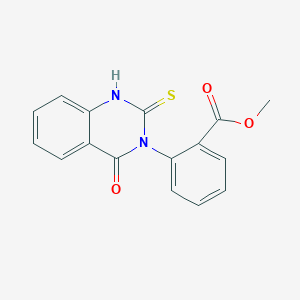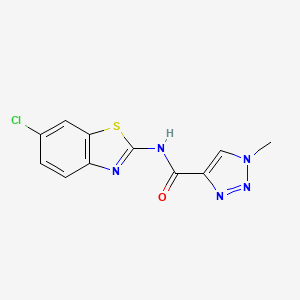![molecular formula C14H17N5O2 B6580148 1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1206993-31-8](/img/structure/B6580148.png)
1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide, or MMPTC, is a synthetic compound used in scientific research and in the laboratory. It is a highly versatile compound that has many applications in a variety of fields, including biochemistry, physiology, and pharmacology. MMPTC is a small molecule that is easily synthesized and can be used to study the effects of various compounds on cells, tissues, and organisms.
Scientific Research Applications
MMPTC has a wide range of applications in scientific research. It has been used in studies of cell signaling pathways, drug metabolism, and protein-protein interactions. It has also been used to study the effects of various compounds on cells, tissues, and organisms. In addition, it has been used in studies of enzyme inhibition, drug delivery, and drug design.
Mechanism of Action
MMPTC acts as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in the regulation of inflammation and pain. By inhibiting cyclooxygenase-2, MMPTC can reduce the production of prostaglandins, and thus reduce inflammation and pain.
Biochemical and Physiological Effects
MMPTC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as reduce the production of pro-inflammatory cytokines. It has also been shown to reduce the activity of the enzyme cyclooxygenase-2, as well as inhibit the production of prostaglandins. In addition, it has been shown to reduce the activity of other enzymes involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
MMPTC has several advantages when used in lab experiments. It is a small molecule, which makes it easy to synthesize and use in experiments. It is also a highly versatile compound, which makes it suitable for a wide range of applications. Additionally, it is relatively inexpensive and can be easily stored for long periods of time. However, MMPTC is not suitable for use in humans, as it has not been tested for safety or efficacy in humans.
Future Directions
The future of MMPTC research is bright, as there are many potential applications for this compound. One potential application is in drug design, as MMPTC could be used to create new drugs that target specific enzymes or pathways. Additionally, MMPTC could be used to study the effects of various compounds on cells, tissues, and organisms. Finally, MMPTC could be used to develop new methods of drug delivery, such as nanoparticles or liposomes.
Synthesis Methods
MMPTC can be synthesized using a variety of methods, including chemical synthesis, solid-phase synthesis, and enzymatic synthesis. Chemical synthesis is the most common method of producing MMPTC, and involves the use of a variety of organic reactants, such as amines, alcohols, and acids. Solid-phase synthesis is a more efficient method of producing MMPTC, as it involves the use of solid supports, such as polystyrene beads, to speed up the reaction. Enzymatic synthesis is a more complex method of producing MMPTC, and involves the use of enzymes to catalyze the reaction.
properties
IUPAC Name |
1-methyl-N-(4-morpholin-4-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18-10-13(16-17-18)14(20)15-11-2-4-12(5-3-11)19-6-8-21-9-7-19/h2-5,10H,6-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBHAQDOHDWJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B6580097.png)

![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)
![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)
![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)
![1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6580130.png)
![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)
![N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B6580136.png)
![N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580137.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)
![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)

![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)